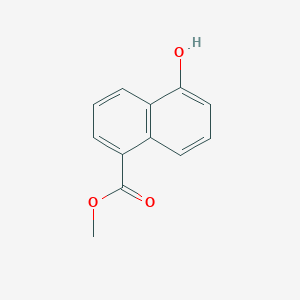

Methyl 5-hydroxy-1-naphthoate

Vue d'ensemble

Description

Methyl 5-hydroxy-1-naphthoate is an organic compound with the chemical formula C12H10O3. It is a derivative of naphthalene, characterized by a hydroxyl group at the 5th position and a methyl ester group at the 1st position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 5-hydroxy-1-naphthoate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxy-1-naphthoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot synthesis method. This method includes the sequential addition of reactants and oxidation reactions, which are carried out under controlled conditions to achieve high yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 5-hydroxy-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted naphthoates.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Methyl 5-hydroxy-1-naphthoate has been explored as a potential inhibitor of Mcl-1, a protein implicated in the survival of cancer cells. Research indicates that small-molecule inhibitors based on naphthoate structures can effectively target Mcl-1, potentially leading to enhanced apoptosis in tumor cells. The design of these inhibitors often involves structure-based drug design techniques, which optimize binding affinity and specificity for the target protein .

Case Study: Inhibition of Mcl-1

A study highlighted the development of naphthoate-based compounds that demonstrated significant inhibitory effects on Mcl-1, suggesting that this compound could serve as a scaffold for further optimization in anticancer drug development. The compounds designed showed promising results in preclinical models, indicating their potential for therapeutic use against various cancers, including breast and lung cancer .

Biochemical Applications

Biosynthesis of Menaquinones

this compound plays a role in the biosynthetic pathways of menaquinones (vitamin K2), which are essential for various biological functions, including blood coagulation and bone metabolism. The enzymatic prenylation of 1,4-dihydroxy-2-naphthoate is a critical step in this biosynthetic pathway, demonstrating the compound's relevance in metabolic processes .

Chromatographic Techniques

this compound can be analyzed using various chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are essential for studying the compound's purity and concentration in biological assays.

Case Study: HPLC Analysis

In one study, HPLC was utilized to quantify this compound levels in biological samples following treatment with naphthoate derivatives. The results indicated a correlation between compound concentration and anticancer activity, providing insights into dosage optimization for therapeutic applications .

Mécanisme D'action

The mechanism of action of methyl 5-hydroxy-1-naphthoate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways. This inhibition reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

- 2-hydroxy-5-methyl-1-naphthoate

- 2-hydroxy-5-methyl-1-naphthoic acid

- Methyl 1-hydroxy-2-naphthoate

Comparison: Methyl 5-hydroxy-1-naphthoate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it valuable for specific applications in research and industry .

Activité Biologique

Methyl 5-hydroxy-1-naphthoate is a compound of significant interest due to its various biological activities, particularly in the fields of pharmacology and biochemistry. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Overview

This compound, also known as methyl naphthoate, is a methyl ester derivative of naphthoic acid. Its structure includes a hydroxyl group at the 5-position of the naphthalene ring system, which is critical for its biological activity. The compound's molecular formula is CHO, and it exhibits properties characteristic of both aromatic compounds and esters.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating methoxylated and methylated naphthalene derivatives, this compound showed significant inhibitory effects against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of approximately 6.86 µM . This suggests potential applications in treating tuberculosis and other bacterial infections.

2. Anti-inflammatory Effects

Another significant aspect of this compound is its anti-inflammatory properties. A derivative known as methyl-1-hydroxy-2-naphthoate has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages. This inhibition occurs through the suppression of key signaling pathways, including NF-κB and MAPKs, leading to decreased production of pro-inflammatory cytokines such as IL-1β and IL-6 .

The biological activities of this compound are largely attributed to its ability to interact with cellular signaling pathways:

- NF-κB Pathway : The compound inhibits the degradation of IκB-α, preventing the translocation of NF-κB to the nucleus and subsequent transcription of inflammatory mediators .

- MAPK Signaling : It also modulates MAPK pathways, which are crucial for cellular responses to stress and inflammation .

Case Study 1: Antimycobacterial Activity

In vitro studies on various naphthalene derivatives have highlighted their potential against M. tuberculosis. This compound was part of a broader screening that identified several compounds with promising antimycobacterial activity, emphasizing the need for further exploration in drug development .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation using human monocytic leukemia cells (THP-1) revealed that this compound derivatives exhibited varying degrees of cytotoxic effects, suggesting their potential as chemotherapeutic agents .

Data Summary

Propriétés

IUPAC Name |

methyl 5-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPWWZATUWESQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597990 | |

| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91307-40-3 | |

| Record name | Methyl 5-hydroxynaphthalene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.